molecular formula C15H15ClO4 B8585217 4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one

4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one

Cat. No.: B8585217
M. Wt: 294.73 g/mol
InChI Key: NRXVFWNGJTYGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlororesorcinol, cyclopentanol, and 7-methoxy-2H-chromen-2-one.

    Formation of Intermediate: The first step involves the reaction of 4-chlororesorcinol with cyclopentanol under acidic conditions to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst, such as sulfuric acid, to form the chromenone core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone ring to dihydrochromenone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted chromenone derivatives with various functional groups.

    Oxidation: Quinones and other oxidized products.

    Reduction: Dihydrochromenone derivatives.

Scientific Research Applications

4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These groups can enhance the compound’s solubility, stability, and biological activity compared to similar compounds .

Properties

Molecular Formula

C15H15ClO4

Molecular Weight

294.73 g/mol

IUPAC Name

4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one

InChI

InChI=1S/C15H15ClO4/c1-18-12-7-6-10-11(16)8-13(17)20-14(10)15(12)19-9-4-2-3-5-9/h6-9H,2-5H2,1H3

InChI Key

NRXVFWNGJTYGGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)Cl)OC3CCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8-(cyclopentyloxy)-4-hydroxy-7-methoxy-2H-chromen-2-one (415 mg, 1.5 mmol, Example 1, Step 2), triphenylphosphine (787 mg, 3.0 mmol), CCl4 (0.75 mL, 7.8 mmol), and chloroform (2 mL) was heated at 80° C. in a sealed vial for 4.5 h and then allowed to cool to rt. The reaction was concentrated and purified by silica gel chromatography (1:0→4:1; hexanes:ethyl acetate) to give 4-chloro-8-(cyclopentyloxy)-7-methoxy-2H-chromen-2-one: MS (ESI): 294.8.
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
787 mg
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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